molecular formula C9H10N2 B044179 Cyclopropanamine, N-(2-pyridinylmethylene)-(9CI) CAS No. 121532-31-8

Cyclopropanamine, N-(2-pyridinylmethylene)-(9CI)

Cat. No.: B044179
CAS No.: 121532-31-8
M. Wt: 146.19 g/mol
InChI Key: IKXXCWGFFYUSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl(2-pyridyl)methanimine is an organic compound with the molecular formula C9H10N2 It is a derivative of pyridine, featuring a cyclopropyl group attached to the nitrogen atom of the methanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclopropyl(2-pyridyl)methanimine can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with cyclopropylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the imine bond facilitated by the removal of water.

Industrial Production Methods

While specific industrial production methods for N-Cyclopropyl(2-pyridyl)methanimine are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the imine formation reaction, and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl(2-pyridyl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridin-2-yl-methanones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Pyridin-2-yl-methanones.

    Reduction: Cyclopropyl(2-pyridyl)methanamine.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-Cyclopropyl(2-pyridyl)methanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclopropyl(2-pyridyl)methanimine involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with transition metals. These complexes can catalyze various chemical reactions, including polymerization and oxidation .

Comparison with Similar Compounds

Similar Compounds

  • N-Propyl(2-pyridyl)methanimine
  • N-Pentyl(2-pyridyl)methanimine

Uniqueness

N-Cyclopropyl(2-pyridyl)methanimine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable ligand in coordination chemistry and a versatile building block in organic synthesis .

Properties

CAS No.

121532-31-8

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

N-cyclopropyl-1-pyridin-2-ylmethanimine

InChI

InChI=1S/C9H10N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h1-3,6-8H,4-5H2

InChI Key

IKXXCWGFFYUSQP-UHFFFAOYSA-N

SMILES

C1CC1N=CC2=CC=CC=N2

Canonical SMILES

C1CC1N=CC2=CC=CC=N2

Synonyms

Cyclopropanamine, N-(2-pyridinylmethylene)- (9CI)

Origin of Product

United States

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